(2-Biphenyl)di-1-adamantylphosphine
Overview
Description
(2-Biphenyl)di-1-adamantylphosphine is a phosphine ligand known for its bulky and rigid structure. The compound is characterized by the presence of two adamantyl groups and a biphenyl moiety attached to a phosphorus atom. This unique structure imparts significant steric hindrance, making it an effective ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Biphenyl)di-1-adamantylphosphine typically involves the reaction of di-1-adamantylphosphine with 2-bromobiphenyl. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Biphenyl)di-1-adamantylphosphine undergoes various types of reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the phosphorus atom forms bonds with different metal centers.
Oxidation and Reduction: The phosphorus atom in the compound can undergo oxidation to form phosphine oxides or reduction to form phosphine hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include metal halides such as palladium chloride or nickel bromide. The reactions are typically carried out in solvents like dichloromethane or toluene at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Substitution Reactions: The major products are metal-phosphine complexes.
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the corresponding phosphine hydride.
Scientific Research Applications
(2-Biphenyl)di-1-adamantylphosphine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological systems, particularly in the development of metal-based drugs and imaging agents.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its unique steric properties enhance reaction selectivity and efficiency.
Mechanism of Action
The mechanism by which (2-Biphenyl)di-1-adamantylphosphine exerts its effects is primarily through its role as a ligand. The bulky adamantyl groups provide steric protection to the metal center, preventing unwanted side reactions and enhancing the selectivity of the catalytic process. The biphenyl moiety contributes to the electronic properties of the ligand, influencing the reactivity and stability of the metal complex.
Comparison with Similar Compounds
Similar Compounds
Di-1-adamantylphosphine: Lacks the biphenyl moiety, making it less sterically hindered and electronically different.
Di-1-adamantylchlorophosphine: Contains a chlorine atom instead of the biphenyl group, altering its reactivity and applications.
Di-1-adamantylbenzylphosphine: Features a benzyl group instead of biphenyl, affecting its steric and electronic properties.
Uniqueness
(2-Biphenyl)di-1-adamantylphosphine stands out due to its combination of steric bulk from the adamantyl groups and the electronic influence of the biphenyl moiety. This unique structure makes it particularly effective in catalytic applications where both steric and electronic factors are crucial.
Properties
IUPAC Name |
bis(1-adamantyl)-(2-phenylphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39P/c1-2-6-28(7-3-1)29-8-4-5-9-30(29)33(31-16-22-10-23(17-31)12-24(11-22)18-31)32-19-25-13-26(20-32)15-27(14-25)21-32/h1-9,22-27H,10-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKLBRMTWIUCEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C4=CC=CC=C4C5=CC=CC=C5)C67CC8CC(C6)CC(C8)C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224311-55-1 | |
Record name | 224311-55-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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